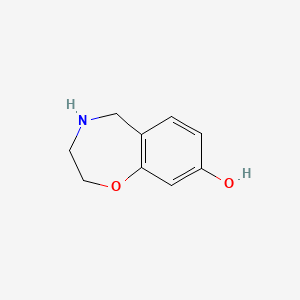

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol is a heterocyclic compound featuring a benzoxazepine core with a hydroxyl group at position 7. Its molecular formula is C₁₀H₁₃NO₂, combining a seven-membered oxazepine ring fused to a benzene ring.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol |

InChI |

InChI=1S/C9H11NO2/c11-8-2-1-7-6-10-3-4-12-9(7)5-8/h1-2,5,10-11H,3-4,6H2 |

InChI Key |

JILNIAMTKRTMFM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(CN1)C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol

Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes

A recent and highly effective method for synthesizing enantioenriched 1,4-benzoxazepines, including 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol derivatives, involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by chiral phosphoric acids (CPAs). This metal-free process operates under mild conditions and provides high yields and enantiomeric excess (ee), making it a sustainable and atom-economical approach.

- Mechanism : The chiral phosphoric acid catalyzes the ring expansion of 3-tethered oxetanes via intramolecular nucleophilic attack, forming the seven-membered 1,4-benzoxazepine ring system.

- Catalyst Optimization : Various CPAs were tested, with the SPINOL-derived chiral phosphoric acid bearing a 1-naphthyl group ((R)-CPA-8) delivering the best results (85% yield, 92% ee).

- Solvent Effects : p-Xylene was identified as the optimal solvent, providing the highest yield and enantioselectivity.

- Temperature : The reaction requires heating (around 45 °C) to proceed efficiently.

Table 1: Catalyst Screening for Enantioselective Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol Derivatives

| Entry | Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Diphenyl phosphate | 24 | 62 | 0 |

| 2 | (R)-CPA-1 | 72 | 30 | 0 |

| 3 | (R)-CPA-2 | 48 | 52 | 61 |

| 4 | (R)-CPA-3 | 42 | 28 | 32 |

| 5 | (R)-CPA-4 | 72 | 10 | 25 |

| 6 | (R)-CPA-5 | 24 | 81 | 81 |

| 7 | (R)-CPA-6 | 72 | Not reported | Not reported |

| 8 | (R)-CPA-7 | 24 | 82 | 82 |

| 9 | (R)-CPA-8 | 40 | 85 | 92 |

| 10 | PCCP | 72 | 60 | 12 |

Note: CPA = Chiral Phosphoric Acid; PCCP = Pentacarboxycyclopentadiene catalyst.

This method represents a significant advancement for the selective synthesis of 1,4-benzoxazepines, including 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol, providing access to chiral compounds with potential therapeutic applications.

Multi-Step Synthetic Route via Functionalized Benzazepine Intermediates

Another approach documented in patent literature involves a multi-step synthesis starting from commercially available precursors to benzazepine derivatives structurally related to 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol.

-

- Preparation of 3-(2-pyridinylamino)-1-propanol as a key intermediate.

- Formation of borane-protected N-(3-bromopropyl)-2-pyridinamine to stabilize reactive intermediates.

- Alkylation and ring closure steps to form the tetrahydrobenzazepine core.

- Deprotection and saponification to yield the final hydroxy-substituted benzoxazepine.

-

- Use of potassium carbonate as base.

- Acetonitrile as solvent.

- Temperature control between 18–52 °C.

- Borane complexes (e.g., borane dimethyl sulfide) to protect amines during alkylation.

- Workup involving acid/base treatments to remove protecting groups and isolate the target compound.

Yields : Near quantitative yields (assumed 100% in some steps) for intermediate transformations, with purification by extraction and chromatography.

This synthetic route is well-suited for preparing substituted benzoxazepine derivatives and allows for structural modifications at various stages, enabling the synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol and analogs.

Comparative Analysis of Preparation Methods

| Aspect | Chiral Brønsted Acid-Catalyzed Desymmetrization | Multi-Step Functionalized Benzazepine Synthesis |

|---|---|---|

| Starting Materials | 3-Substituted oxetanes (strained cyclic ethers) | Commercially available 2-chloropyridine and related amines |

| Catalysts/Reagents | Chiral phosphoric acids (e.g., (R)-CPA-8) | Borane complexes, bases (K2CO3), alkyl bromides |

| Reaction Conditions | Mild heating (~45 °C), p-xylene solvent | Moderate temperatures (18–52 °C), acetonitrile solvent |

| Enantioselectivity | High (up to 92% ee) | Not inherently enantioselective; racemic mixtures unless chiral auxiliaries used |

| Complexity | One-pot ring expansion with high stereocontrol | Multi-step with protection/deprotection steps |

| Yield | Moderate to high (up to 85%) | High yields in intermediate steps; overall yield depends on purification |

| Scalability | Potentially scalable with catalyst optimization | Scalable but requires careful handling of intermediates |

| Sustainability | Metal-free, atom-economical | Uses borane reagents and multiple steps |

Research Findings and Notes

- The enantioselective desymmetrization method is a recent development addressing the challenge of synthesizing seven-membered heterocycles with high stereocontrol, overcoming issues related to kinetics and thermodynamics inherent in ring size.

- The borane-protected multi-step synthesis allows for the preparation of various benzazepine derivatives, including hydroxy-substituted analogs, with the flexibility of introducing different substituents for pharmaceutical applications.

- Solvent choice and catalyst structure critically influence yield and enantioselectivity in the chiral phosphoric acid-catalyzed method.

- The use of borane protecting groups in the multi-step synthesis is crucial to prevent side reactions during alkylation and ring closure.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylate ()

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25

- Key Differences: The hydroxyl group in the target compound is replaced with an ethyl ester (–COOEt). The ester group also serves as a prodrug motif, which can be hydrolyzed in vivo to release the active hydroxyl derivative.

8-Fluoro-2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one ()

- Molecular Formula: C₉H₈FNO₂

- Molecular Weight : 181.16

- Key Differences : Fluorine at position 8 and a ketone at position 5 replace the hydroxyl group. Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. The ketone introduces hydrogen-bond acceptor properties, altering solubility and reactivity compared to the hydroxyl group in the target compound.

2,3,4,5-Tetrahydro-1,3-dimethyl-1,4-methano-1H-benzazepin-8-ol (A-1333) ()

- Molecular Formula: C₁₃H₁₇NO

- Key Differences: A benzazepine core (lacking the oxygen atom in the oxazepine ring) with methyl and methano substituents. The absence of oxygen reduces polarity, increasing logP (estimated ~2.5–3.5) and altering pharmacokinetics.

2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol ()

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22

- Physical Properties : Density (1.099 g/cm³), boiling point (322.75°C), logP (1.7568).

- Key Differences : The benzazepine core lacks the oxygen atom present in the benzoxazepine structure. This reduces hydrogen-bonding capacity and polarity, leading to higher logP compared to the target compound (assuming similar substituents).

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which includes a benzene ring fused to a seven-membered ring containing nitrogen and oxygen, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : Approximately 165.19 g/mol

- Structural Features : The hydroxyl group at the 8-position is critical for its biological properties and reactivity.

Research indicates that 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol interacts with various molecular targets, influencing several biochemical pathways. Notably, it has shown potential in binding to serotonin receptors, which are essential for mood regulation and cognitive functions .

Key Mechanisms:

- Serotonin Receptor Interaction : Derivatives have been noted for their affinity towards serotonin receptors (5-HT receptors), suggesting implications in treating mood disorders .

- Cell Cycle Regulation : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231 .

- Enzyme Interaction : The compound can modulate the activity of cytochrome P450 enzymes, affecting drug metabolism and other biochemical reactions .

Biological Activities

The biological activities of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol include:

- Anticancer Activity : Several studies report cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Anticancer Studies

A study highlighted that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol exhibited potent cytotoxicity against breast cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Benzoxazepine Derivative A | MCF-7 | 15 | Induces apoptosis |

| Benzoxazepine Derivative B | MDA-MB-231 | 10 | Cell cycle arrest |

Neuropharmacological Studies

Research has indicated that this compound may enhance cognitive functions by modulating serotonin pathways. In animal models, administration of the compound resulted in improved memory performance and reduced anxiety-like behaviors .

Synthesis and Derivatives

The synthesis typically involves cyclization reactions starting from o-aminophenol and appropriate aldehydes or ketones. Variations in synthesis can lead to derivatives with enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.